2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties and Photophysical Applications
6-Dimethylamino-2-phenylbenzothiazoles, including derivatives similar to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have shown promising applications due to their distinct spectroscopic and photophysical properties. They exhibit solvatochromic fluorescence with high quantum yields in various organic solvents and solid-state fluorescence based on crystal structures. These properties make them suitable for designing push-pull benzothiazole fluorophores for applications in fluorescence imaging and sensors (Takahashi et al., 2019). Additionally, the halogen-substituent effect on the spectroscopic properties of similar compounds indicates their potential for tuning fluorescence properties in various applications (Misawa et al., 2019).
Chemical Synthesis and Biological Activity
The compound and its derivatives have been utilized in chemical syntheses with potential biological applications. For example, its use in generating a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates its versatility in organic synthesis (Roman, 2013). In the realm of pharmaceuticals, derivatives of this compound have been explored for their antibacterial and antifungal activities, highlighting its significance in drug discovery and development (Chavan & Pai, 2007).
Non-Linear Optical Properties
Compounds derived from 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been studied for their potential non-linear optic applications. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity from this compound, demonstrates its utility in developing materials with expected non-linear optical properties, a crucial aspect in the field of photonics and telecommunications (Hrobárik et al., 2004).
Corrosion Inhibition
Benzothiazole derivatives, closely related to 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-, have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer significant potential in industrial applications, providing enhanced stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).
Safety and Hazards
The safety information available indicates that 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The compound interacts with these targets, leading to a range of biological activities .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- has the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . The compound’s interactions with its targets can affect these pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The result of the action of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- is the modulation of its targets’ activity, leading to changes in the biochemical pathways they are involved in . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Properties
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIQNDLLGCIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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